3,4-Metilenodioxibenciliden anilina

Descripción general

Descripción

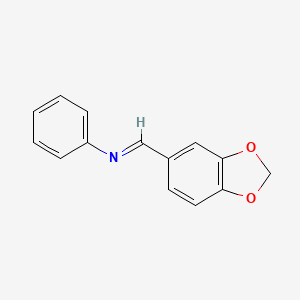

3,4-Methylenedioxybenzylidene aniline is an organic compound with the molecular formula C14H11NO2 It is known for its distinctive structure, which includes a methylenedioxy group attached to a benzylidene aniline framework

Aplicaciones Científicas De Investigación

3,4-Methylenedioxybenzylidene aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Methylenedioxybenzylidene aniline can be synthesized through several methods. One common approach involves the reaction of piperonyl alcohol with nitrobenzene in the presence of ruthenium (III) chloride trihydrate and potassium carbonate. The reaction is carried out at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted using dichloromethane and purified through flash chromatography .

Industrial Production Methods

While specific industrial production methods for 3,4-Methylenedioxybenzylidene aniline are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Methylenedioxybenzylidene aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Mecanismo De Acción

The mechanism of action of 3,4-Methylenedioxybenzylidene aniline involves its interaction with various molecular targets and pathways. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the compound’s reactivity. The benzylidene aniline framework allows for interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Piperonylidene aniline

- N-(1,3-benzodioxol-5-ylmethylene)aniline

- Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-

Uniqueness

3,4-Methylenedioxybenzylidene aniline is unique due to its specific methylenedioxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Actividad Biológica

3,4-Methylenedioxybenzylidene aniline (MDBA) is an organic compound with notable biological activities, primarily due to its structural characteristics that include a methylenedioxy group and an aniline moiety. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₄H₁₁NO₂

- Molecular Weight : Approximately 239.27 g/mol

- CAS Number : 27738-39-2

The compound is characterized by a benzylidene structure linked to an aniline derivative, which contributes to its diverse biological activities.

MDBA exhibits various mechanisms of action that contribute to its biological activity:

-

Enzyme Inhibition : MDBA has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism and are targets for treating neurodegenerative diseases.

- MAO Inhibition : Compounds derived from MDBA have shown selective inhibition of MAO-B with IC50 values in the low micromolar range, indicating potential in treating conditions like Parkinson's disease .

- AChE Inhibition : Similar compounds have demonstrated significant inhibition of AChE, suggesting potential applications in Alzheimer's disease treatment .

- Nitric Oxide Modulation : MDBA has been investigated for its role in nitric oxide (NO) production. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. Enhanced NO production may contribute to MDBA's therapeutic effects.

- Antioxidant Activity : The methylenedioxy group in MDBA is known to enhance antioxidant properties, helping to mitigate oxidative stress in cells. This action is vital for protecting against cellular damage and inflammation.

Biological Activities

MDBA has been associated with several biological activities:

- Anticancer Properties : Research indicates that MDBA can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting pro-survival signaling pathways like NF-κB.

- Antimicrobial Effects : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Due to its enzyme inhibition properties, MDBA may provide neuroprotection by enhancing neurotransmitter levels and reducing neuroinflammation .

Data Table: Biological Activity Summary

Case Studies

Several studies have highlighted the potential applications of MDBA:

- Neurodegenerative Disease Models : In vitro studies using cell lines have shown that MDBA derivatives can significantly improve cell viability and reduce neurodegeneration markers when exposed to neurotoxic agents. This suggests a protective role against diseases like Alzheimer's and Parkinson's .

- Cancer Cell Lines : Research involving various cancer cell lines demonstrated that MDBA could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. These findings support further exploration of MDBA as a potential chemotherapeutic agent.

- Antimicrobial Testing : Case studies have reported the effectiveness of MDBA against strains of bacteria and fungi, indicating its potential as a novel antimicrobial agent in clinical settings.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBTGFXVLONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27738-39-2 | |

| Record name | 3,4-Methylenedioxybenzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline?

A1: The crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline reveals interesting intermolecular interactions. The crystal contains two independent molecules (A and B) in the asymmetric unit. Molecules A are linked by C–H⋯O hydrogen bonds forming R44(33) ring patterns. Molecules B form C(13) chains through C–H⋯O hydrogen bonds. Furthermore, C–H⋯π interactions connect both types of molecules, leading to a three-dimensional network within the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.